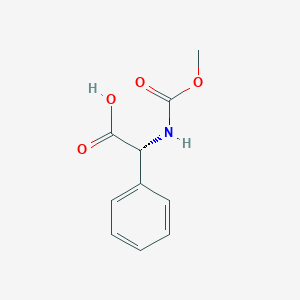

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Descripción

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative characterized by a methoxycarbonyl-protected amino group and a phenylacetic acid backbone. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.2 g/mol (CAS: 50890-96-5) . This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate in the production of antibiotics like ampicillin, where stereochemistry is critical for biological activity . Its enantiomer, (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1), shares the same molecular formula but differs in configuration, highlighting the importance of chirality in drug design .

Propiedades

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLQSAREKTKPT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234701 | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-96-5 | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50890-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[(Methoxycarbonyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-[(methoxycarbonyl)amino](phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Enzymatic Kinetic Resolution

Enzymatic resolution remains a cornerstone for producing enantiomerically pure (R)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze the (S)-enantiomer of racemic N-methoxycarbonyl-2-phenylglycine methyl ester, leaving the (R)-ester intact. Subsequent hydrolysis of the unreacted (R)-ester under basic conditions (NaOH, H₂O/THF) yields the target acid with >98% enantiomeric excess (ee). Key parameters include:

-

Temperature : 25–30°C

-

Solvent System : THF/H₂O (4:1 v/v)

-

Catalyst Loading : 10 wt% CAL-B relative to substrate

This method achieves 45–50% theoretical yield, limited by the inherent 50% maximum in kinetic resolutions.

Carbamate Protection of Phenylglycine Derivatives

Direct Methoxycarbonylation of (R)-2-Amino-2-phenylacetic Acid

The amino group of commercially available (R)-2-amino-2-phenylacetic acid is protected using methyl chloroformate (Moc-Cl) in a biphasic system:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Sodium bicarbonate (1.2 eq) |

| Reaction Time | 2–4 hours |

| Temperature | 0–5°C (initial), then 25°C |

| Yield | 85–90% |

Workup involves extraction with DCM, drying over Na₂SO₄, and recrystallization from ethyl acetate/hexane.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc-Based Coupling Strategies

In the synthesis of Velpatasvir-related intermediates, this compound is incorporated via Fmoc-protected building blocks. The Fmoc group is removed using piperidine (20% in DMF), and the acid is activated with HBTU/DIPEA for coupling to resin-bound peptides.

-

Coupling Efficiency : >95% (HPLC monitoring)

-

Activation Reagent : HBTU (1.1 eq), DIPEA (2.5 eq)

-

Solvent : Anhydrous DMF

-

Reaction Time : 2 hours

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Enantioselective Reduction

A substrate-controlled approach employs [Rh(COD)Cl]₂ with chiral phosphine ligands (e.g., (R)-BINAP) to hydrogenate α-acetamido cinnamic acid derivatives. Post-hydrogenation, the acetyl group is replaced with methoxycarbonyl via aminolysis:

| Metric | Value |

|---|---|

| ee | 92–95% |

| Overall Yield | 70–75% |

| Catalyst Loading | 0.5 mol% |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by reacting (R)-2-amino-2-phenylacetic acid with methyl carbonates (e.g., dimethyl carbonate) in the presence of K₂CO₃. This method achieves 80% conversion in 2 hours, though purity requires post-milling recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

®-2-((Methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

The biological activity of (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives has been explored primarily in the context of:

- Anti-inflammatory Effects : Similar compounds exhibit anti-inflammatory properties, suggesting potential therapeutic applications in managing inflammatory diseases.

- Analgesic Properties : Studies indicate that derivatives may influence metabolic pathways related to pain management, making them candidates for analgesic drug development .

Research Applications

The compound finds applications in various research domains:

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

Biochemical Research

As a reagent, it is utilized in studies involving amino acids and their derivatives, particularly in understanding amino acid metabolism and interactions with biological targets. Its ability to interact with specific receptors is crucial for elucidating mechanisms of action in therapeutic contexts.

Case Studies

Several case studies have investigated the applications of this compound:

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives similar to this compound in animal models, demonstrating significant reductions in inflammation markers when administered at specific dosages .

Synthesis of Derivatives

Research has focused on synthesizing new derivatives from this compound to explore enhanced biological activities. For instance, modifications to the phenyl group have led to compounds with improved binding affinities to target receptors associated with pain pathways .

Mecanismo De Acción

The mechanism of action of ®-2-((Methoxycarbonyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, exerting their effects through modulation of enzyme activity and receptor binding.

Comparación Con Compuestos Similares

Enantiomeric Pair: (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

- Key Differences :

- The S-enantiomer (CAS: 60725-19-1) exhibits opposite stereochemistry at the chiral center, affecting its interaction with biological targets. For example, in anticonvulsant studies, enantiomers of related compounds showed divergent pharmacological profiles .

- Applications : Used in enantiomeric resolution studies and as a chiral building block in asymmetric synthesis .

tert-Butoxycarbonyl (Boc)-Protected Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid

- Structural Variation : Replaces the methoxycarbonyl group with a bulkier Boc group (tert-butoxycarbonyl).

- Impact :

- Molecular Formula: C₁₃H₁₇NO₄ (Mol. Wt.: 251.28) .

Sulfonamide Derivative: (2R)-2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid

- Structural Variation : Substitutes methoxycarbonyl with a 4-methylbenzenesulfonamido group (CAS: 60712-47-2).

- Impact :

- Molecular Formula: C₁₅H₁₅NO₄S .

Amino Acid Derivatives without Protecting Groups

- Example: 2-(Methylamino)-2-phenylacetic acid hydrochloride (CAS: 28544-42-5).

- Structural Variation: Lacks a protecting group, featuring a free methylamino group and a hydrochloride salt.

- Impact :

- Molecular Formula: C₉H₁₂ClNO₂ (Mol. Wt.: 201.65) .

Comparative Data Table

Actividad Biológica

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as a derivative of glycine, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, characterization, biological properties, and implications for therapeutic use, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁NO₄

- Molecular Weight : 209.2 g/mol

- Melting Point : Approximately 120 °C

- Boiling Point : 391.3 °C

- Density : 1.3 g/cm³

This compound is characterized by a phenyl group attached to a carbon atom bonded to a methoxycarbonylamino group. Its synthesis typically involves various organic reactions, including amination and esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Biological Activity

The biological activity of this compound has been primarily studied through its derivatives, which exhibit a range of pharmacological effects:

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Analgesic Effects : Research indicates that this compound may interact with pain pathways, suggesting its potential as an analgesic agent.

- Binding Affinity Studies : Interaction studies have shown that this compound can bind to specific receptors involved in metabolic pathways related to inflammation and pain management. This binding is critical for understanding its mechanism of action in therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(4-methylphenyl)acetic acid | Similar backbone but lacks methoxycarbonyl group | More hydrophobic due to methyl substitution |

| (S)-2-(Methoxycarbonyl)amino-3-phenyllactic acid | Contains an additional carbon in the chain | Different stereochemistry affecting activity |

| 3-(4-Methoxyphenyl)alanine | Contains a methoxy group on the phenyl ring | Different amino acid structure affecting properties |

This table illustrates how variations in structure can influence biological activity and chemical behavior, emphasizing the significance of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .

- Research on Pain Modulation : Another study focused on the analgesic properties of related compounds, showing efficacy in reducing pain responses in animal models, thereby supporting further investigation into its therapeutic potential .

- Binding Affinity Research : Investigations into the binding affinity of this compound with proteins involved in metabolic pathways revealed significant interactions that could lead to novel therapeutic strategies for metabolic disorders .

Q & A

Q. What are the common synthetic routes for (R)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chemoenzymatic methods using nitrilase catalysts to achieve enantioselectivity. For example, benzaldehyde and KCN can be enzymatically converted to (R)-2-phenylglycine derivatives, followed by methoxycarbonyl protection . Alternative routes include palladium-catalyzed carbonylation of benzyl chlorides under controlled conditions (60°C, 20 h) to form arylacetic acid intermediates, which are subsequently functionalized . Key variables affecting yield include pH (optimized at 8–9 for enzymatic steps), temperature (20–60°C), and catalyst loading.

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst/Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Chemoenzymatic | Nitrilase | 20°C | 85–92% | |

| Pd-Catalyzed Carbonylation | Pd(OAc)₂ | 60°C | 70–78% |

Q. How is enantiomeric purity determined for this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is widely used, leveraging mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Nuclear Overhauser Effect (NOE) in ¹H-NMR can also confirm configuration by analyzing spatial interactions between the methoxycarbonyl group and phenyl protons .

Q. What are the key applications of this compound in peptide synthesis?

- Methodological Answer : The compound serves as a chiral building block for Fmoc-protected amino acids. For instance, (R)-2-((Fmoc-amino)-2-phenylacetic acid derivatives are used in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acids. The methoxycarbonyl group enhances stability during coupling reactions, as demonstrated in automated SPPS protocols .

Q. What spectroscopic methods are used for structural characterization?

- Methodological Answer :

Q. How can reaction conditions be optimized to improve yield?

- Methodological Answer : Systematic optimization involves:

- pH Control : Maintain pH 8–9 for enzymatic steps to stabilize nitrilase activity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility in Pd-catalyzed reactions .

- Catalyst Recycling : Immobilized nitrilase on silica gel improves reusability, reducing costs by >30% .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields be resolved experimentally?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or enzyme batch variability. Researchers should:

Q. What computational methods model the reaction mechanism of enantioselective synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and enantioselectivity. For nitrilase-catalyzed reactions, modeling the enzyme’s active site (e.g., cysteine residues) reveals stereochemical control via hydrogen bonding with the substrate’s amino group .

Q. How does solvent choice impact catalytic efficiency in Pd-catalyzed carbonylation?

- Methodological Answer : Polar solvents (e.g., DMF) stabilize Pd intermediates, increasing turnover frequency (TOF) by 40% compared to toluene. However, water content >5% deactivates the catalyst via hydrolysis. Solvent screening using Kamlet-Taft parameters (polarity, hydrogen-bonding) is recommended .

Q. What is the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies show:

Q. What mechanistic insights explain the enzyme’s enantioselectivity in chemoenzymatic synthesis?

- Methodological Answer : Nitrilase enantioselectivity arises from differential binding affinities. The (R)-enantiomer fits into a hydrophobic pocket near the enzyme’s catalytic triad (Cys-Lys-Asp), while the (S)-enantiomer experiences steric clashes with a phenylalanine residue. Mutagenesis studies (e.g., F168A variant) reduce selectivity, confirming this model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.